

# Spectroscopic Profile of 1-Chloro-6-methoxyisoquinoline: A Technical Guide

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## Compound of Interest

Compound Name: 1-Chloro-6-methoxyisoquinoline

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-chloro-6-methoxyisoquinoline**, a key heterocyclic compound with applications in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in further research and development.

## Spectroscopic Data Summary

The empirical formula for **1-chloro-6-methoxyisoquinoline** is  $C_{10}H_8ClNO$ , with a molecular weight of 193.63 g/mol. The structural and spectroscopic data are summarized below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### $^1H$ NMR (Proton NMR) Data

The  $^1H$  NMR spectrum provides insight into the proton environment of the molecule. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity
H-4	7.53	d
H-5	7.65	d
H-7	7.09	dd
H-8	8.05	d
-OCH <sub>3</sub>	3.95	s

### <sup>13</sup>C NMR (Carbon-13 NMR) Data

The <sup>13</sup>C NMR spectrum identifies the carbon framework of the molecule.

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
C-1	151.8
C-3	141.2
C-4	120.9
C-4a	127.9
C-5	129.5
C-6	158.8
C-7	105.4
C-8	124.6
C-8a	137.2
-OCH <sub>3</sub>	55.5

## Mass Spectrometry (MS)

Mass spectrometry data is critical for determining the molecular weight and fragmentation pattern of the compound. For **1-chloro-6-methoxyisoquinoline**, the presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion peak.

Ion	m/z (mass-to-charge ratio)	Notes
[M] <sup>+</sup>	193/195	Molecular ion peak with chlorine isotope pattern
[M-CH <sub>3</sub> ] <sup>+</sup>	178/180	Loss of a methyl group
[M-Cl] <sup>+</sup>	158	Loss of a chlorine atom
[M-CO] <sup>+</sup>	165/167	Loss of carbon monoxide

## Infrared (IR) Spectroscopy

Infrared spectroscopy helps to identify the functional groups present in the molecule. The following are expected characteristic absorption bands for **1-chloro-6-methoxyisoquinoline**.

Functional Group	Wavenumber (cm <sup>-1</sup> )
C=N Stretch	~1620-1580
C=C Stretch (Aromatic)	~1550-1450
C-O Stretch (Aryl Ether)	~1250-1200
C-Cl Stretch	~800-600

## Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below to ensure reproducibility.

## NMR Spectroscopy

- Sample Preparation: 5-10 mg of **1-chloro-6-methoxyisoquinoline** is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>).<sup>[1]</sup> The sample should be fully dissolved to ensure homogeneity.<sup>[1]</sup>
- Instrumentation: A 400 MHz or higher field NMR spectrometer is utilized for data acquisition.<sup>[1]</sup>

- $^1\text{H}$  NMR Parameters:
  - Spectra are acquired at room temperature.[1]
  - A spectral width of approximately 16 ppm is used.[1]
  - To achieve a good signal-to-noise ratio, 16 or more scans are typically performed.[1]
  - Data is processed with an exponential line broadening of 0.3 Hz.[1]
- $^{13}\text{C}$  NMR Parameters:
  - Spectra are acquired with proton decoupling.[1]
  - A spectral width of around 250 ppm is set.[1]
  - Due to the low natural abundance of  $^{13}\text{C}$ , a higher number of scans (e.g., 1024 or more) is required.[1]
  - Data is processed with an exponential line broadening of 1.0 Hz.[1]

## Mass Spectrometry (Electron Ionization - EI-MS)

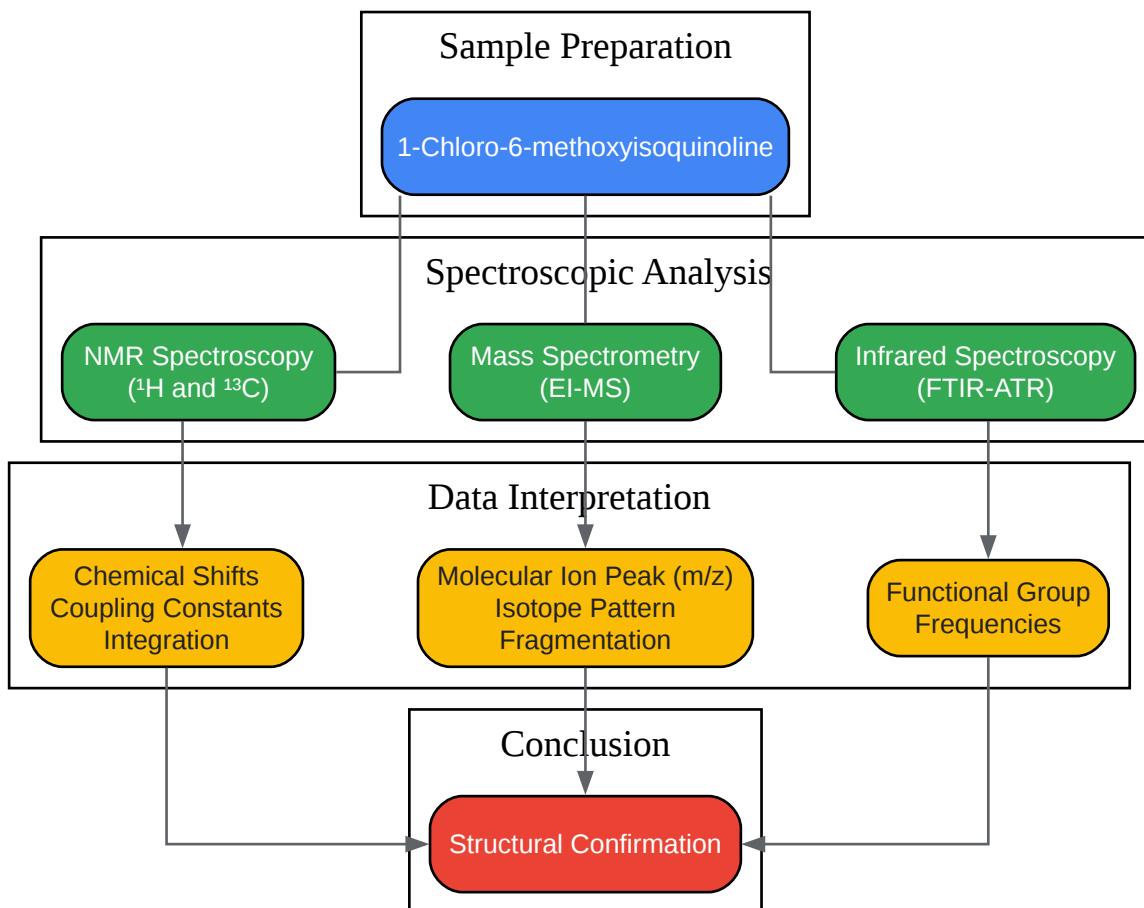
- Sample Preparation: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- Instrumentation: An electron ionization mass spectrometer is used.
- Acquisition Parameters:
  - A mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300) is scanned.[1]
- Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak, including the characteristic 3:1 isotopic pattern for chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$ ), and key fragmentation patterns.[1]

## Infrared Spectroscopy (FTIR-ATR)

- Sample Preparation: A small amount of the solid **1-chloro-6-methoxyisoquinoline** is placed directly onto the Attenuated Total Reflectance (ATR) crystal.[1] Good contact between the sample and the crystal is ensured by applying gentle pressure.[1]
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
- Acquisition Parameters:
  - A background spectrum of the clean, empty ATR crystal is recorded first.[1]
  - The sample spectrum is collected over a range of 4000-400  $\text{cm}^{-1}$ .[1]
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance.[1]

## Visualization of Spectroscopic Workflow

The logical flow for the spectroscopic characterization of **1-chloro-6-methoxyisoquinoline** is depicted in the following diagram.



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## References

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